molecular formula C20H17FN2O2S2 B2800101 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877655-13-5

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2800101
CAS No.: 877655-13-5
M. Wt: 400.49
InChI Key: CYMSHBDRXHSGRK-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 4-fluorophenylmethylsulfanyl group and a 3-methoxyphenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.

Chemical Reactions Analysis

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-25-16-4-2-3-15(11-16)23-19(24)18-17(9-10-26-18)22-20(23)27-12-13-5-7-14(21)8-6-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMSHBDRXHSGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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